7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
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Overview
Description
7-(Thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex heterocyclic compound that incorporates a thiophene ring, a chromeno ring, and a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can be achieved through various methods. One common approach involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols in the presence of acetic acid as a solvent and oxygen as an oxidant . This method is advantageous due to its metal-free nature and high yield.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) such as the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process . This method is efficient and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
7-(Thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor and bioactive molecule.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-(thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinases or modulate estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have a thiophene framework.
Chromeno Derivatives: Compounds with chromeno backbones, such as coumarins.
Quinoline Derivatives: Compounds like quinine and chloroquine, which have a quinoline ring.
Uniqueness
7-(Thiophen-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its fused ring structure, which combines the properties of thiophene, chromeno, and quinoline rings. This unique structure contributes to its diverse applications and potential as a multifunctional compound in various fields .
Properties
Molecular Formula |
C24H15NO2S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
13-thiophen-2-yl-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |
InChI |
InChI=1S/C24H15NO2S/c26-24-22-21(19-10-5-13-28-19)20-15-7-2-1-6-14(15)11-12-17(20)25-23(22)16-8-3-4-9-18(16)27-24/h1-13,21,25H |
InChI Key |
UXZFWOKVEKIMFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C4=C(N3)C5=CC=CC=C5OC4=O)C6=CC=CS6 |
Origin of Product |
United States |
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